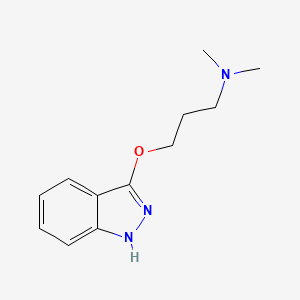

1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl-

Descripción general

Descripción

1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- is a chemical compound that is commonly used in scientific research. It is also known as GSK2126458 and is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications in cancer treatment.

Aplicaciones Científicas De Investigación

Chemical Structure and Properties

- A study by Resmi et al. (2016) detailed the FT-IR and FT-Raman spectra of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine, analyzing its conformational behavior. The research highlighted the molecule's stability arising from hyper-conjugative interactions and charge delocalization, evidenced through natural bonding orbital analysis. The study also conducted molecular docking, suggesting the compound's potential inhibitory activity against Plasmodium falciparum (Resmi et al., 2016).

Applications in Drug Synthesis and Biochemistry

- A publication by Harrison et al. (2001) discussed the synthesis of a neurokinin-1 receptor antagonist, showcasing its high affinity and efficacy in pre-clinical tests related to emesis and depression. This compound demonstrated significant water solubility and potential for oral and intravenous clinical administration (Harrison et al., 2001).

- Andersen et al. (2015) explored 3-(dimethylamino)-1-propylamine (DMAPA) as a reagent in carbohydrate chemistry, effective in anomeric deacylation reactions. The research highlighted DMAPA's versatility in removing byproducts and its potential to streamline the synthesis of various chemical compounds (Andersen et al., 2015).

- Soni and Banerjee (2005) discussed the biotransformation capabilities of Candida tropicalis PBR-2 in the enantioselective reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine, an intermediate in synthesizing the drug (S)-Duloxetine. The process achieved high yield and enantioselectivity, demonstrating the potential for efficient drug synthesis (Soni & Banerjee, 2005).

Advanced Material and Sensor Applications

- A study by Kim et al. (2016) synthesized a chemosensor with the ability to detect Zn2+ ions in aqueous solutions, highlighting the potential for environmental monitoring and chemical sensing applications. The receptor integrated a quinoline moiety and N,N′-dimethylethane-1,2-diamine, showcasing significant fluorescence enhancement upon interaction with Zn2+ (Kim et al., 2016).

Propiedades

IUPAC Name |

3-(1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15(2)8-5-9-16-12-10-6-3-4-7-11(10)13-14-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRCKJSAOVNGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B3125617.png)

![(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B3125620.png)

![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)

![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)

![2-({[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3125648.png)

![2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide](/img/structure/B3125651.png)

![2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3125667.png)

![2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3125679.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3125682.png)